molecular formula C14H20N2O4 B1439313 [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester CAS No. 912762-49-3

[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester

Cat. No.: B1439313
CAS No.: 912762-49-3
M. Wt: 280.32 g/mol
InChI Key: CMIMEDYNRDOONE-VBKFSLOCSA-N
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Description

Molecular Formula: C₁₄H₂₀N₂O₄ Molecular Weight: 280.32 g/mol Exact Mass: 280.1423 g/mol Hydrogen Bond Donors/Acceptors: 2 donors, 5 acceptors XLogP3-AA: 2.6 Stereochemistry: 1 defined bond stereocenter .

This compound, synthesized on October 2, 2007, features a hydroxyimino (-NOH) group attached to a 4-methoxyphenyl-substituted ethyl chain, with a tert-butyl carbamate protecting group.

Properties

IUPAC Name

tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-5-7-11(19-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIMEDYNRDOONE-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Reagents

  • 4-Methoxyphenyl derivatives (usually 4-methoxyaniline or related precursors)
  • Hydroxyimino precursors (e.g., aldehydes or ketones converted to oximes)
  • Di-tert-butyl dicarbonate (Boc2O) for tert-butyl carbamate formation
  • Bases such as triethylamine or sodium hydrogencarbonate to facilitate carbamate formation
  • Solvents: tetrahydrofuran (THF), toluene, chloroform, ethyl acetate, and water

Typical Reaction Conditions

  • Carbamate formation is conducted under mild to moderate temperatures (0–80 °C)
  • Reaction times vary from 4 hours to 24 hours depending on the step and scale
  • Use of inert atmosphere (nitrogen) to prevent oxidation or side reactions
  • Workup includes aqueous washes with sodium bicarbonate or brine, drying over magnesium sulfate or sodium sulfate, and solvent evaporation under reduced pressure

Stepwise Synthesis Protocol (Generalized)

Step Procedure Conditions Notes Yield Range
1. Preparation of 4-methoxyphenyl oxime intermediate Reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride Reflux in ethanol or aqueous medium, 2–6 h Formation of hydroxyimino group (oxime) Typically >80%
2. Carbamate protection Reaction of amine intermediate with di-tert-butyl dicarbonate (Boc2O) In THF or toluene, 0–80 °C, 4–24 h, with triethylamine or sodium bicarbonate base Formation of tert-butyl carbamate ester 60–80%
3. Purification Extraction with organic solvents, washing, drying, and column chromatography Ambient temperature Removal of impurities and isolation of pure product Purity >95%

Research Findings and Analysis

Carbamate Formation Efficiency

  • The reaction of amines with di-tert-butyl dicarbonate is well-documented to proceed efficiently under mild conditions.
  • Use of bases such as triethylamine or sodium hydrogencarbonate neutralizes the acid byproducts and drives the reaction forward.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion before workup.

Oxime Formation

  • Oxime synthesis via condensation of aldehydes or ketones with hydroxylamine is a robust and high-yielding reaction.
  • The presence of electron-donating methoxy substituents on the phenyl ring can influence reaction rates and stability.

Purification and Characterization

  • Column chromatography using silica gel with ethyl acetate/n-heptane mixtures effectively separates the desired carbamate ester.
  • Characterization by NMR, IR, and mass spectrometry confirms structural integrity.
  • For example, IR bands at ~1732 cm⁻¹ indicate carbamate carbonyl presence; NMR signals correspond to tert-butyl protons and aromatic methoxy groups.

Comparative Data Table of Preparation Conditions

Parameter Typical Conditions Observations
Solvent THF, toluene, chloroform, ethyl acetate Solvent choice affects solubility and reaction rate
Temperature 0 °C to 80 °C Higher temperatures shorten reaction times but may risk side reactions
Reaction Time 4–24 hours Longer times ensure completion, especially at lower temperatures
Base Used Triethylamine, sodium hydrogencarbonate Neutralizes acid byproducts, improves yield
Purification Method Column chromatography, recrystallization Achieves >95% purity
Yield 60% to 80% Dependent on scale and precise conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the methoxyphenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity. The carbamic acid tert-butyl ester moiety provides stability and facilitates the compound’s transport within biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3-AA Key Substituents Reference
[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester C₁₄H₂₀N₂O₄ 280.32 2.6 4-Methoxyphenyl, hydroxyimino
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate C₁₄H₂₁N₂O₃ 265.33 ~1.8* 4-Methoxyphenyl, amino (-NH₂)
[2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester C₁₃H₁₉N₂O₂ 235.30 ~1.5* 4-Aminophenyl
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester C₁₅H₂₇ClN₂O₃ 318.84 2.7 Cyclohexyl, chloro-acetyl
(S)-(-)-[2-(3,4-Dimethoxyphenyl)-1-hydroxymethylethyl]carbamic acid tert-butyl ester C₁₇H₂₆N₂O₅ 338.40 ~2.2* 3,4-Dimethoxyphenyl, hydroxymethyl

*Estimated based on substituent contributions.

Key Observations:
  • Amino vs. Hydroxyimino Groups: Replacing the hydroxyimino group with an amino group (as in ) reduces lipophilicity (XLogP3-AA ~1.8 vs. 2.6) due to increased polarity. This substitution may enhance aqueous solubility but reduce membrane permeability .
  • Aromatic Substituents: The 4-aminophenyl analog () has a lower molecular weight (235.30 vs. 280.32) and higher polarity, favoring interactions with charged biological targets.
  • Dimethoxyphenyl Groups : The 3,4-dimethoxyphenyl analog () introduces additional methoxy substituents, which may enhance π-π stacking interactions but slightly reduce solubility .

Biological Activity

[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester (CAS No. 912762-49-3) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a hydroxyimino group, a methoxyphenyl moiety, and a carbamic acid structure, which may contribute to its interactions with biological systems.

  • Molecular Formula: C14H20N2O4
  • Molecular Weight: 280.32 g/mol
  • Structure: The compound consists of a hydroxyimino group attached to a phenyl ring with a methoxy substituent, linked to a tert-butyl carbamate.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of oncology and neuroprotection.

Antiproliferative Activity

Studies have shown that derivatives of [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT116). The observed activities suggest that modifications in the chemical structure can enhance efficacy against specific targets.

CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT1161.2
Compound CHEK 2935.3

Antioxidant Activity

The antioxidant properties of [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid have been evaluated using various assays, including DPPH and FRAP methods. These studies reveal that certain derivatives possess strong antioxidant capabilities, potentially mitigating oxidative stress in biological systems.

The mechanism by which [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid exerts its biological effects is thought to involve:

  • Enzyme Inhibition: The hydroxyimino group may interact with active sites on enzymes, inhibiting their function.
  • Receptor Interaction: The methoxyphenyl group can engage with hydrophobic regions in proteins, influencing their activity and stability.
  • Oxidative Stress Modulation: The compound's antioxidant properties could also play a role in reducing cellular damage from reactive oxygen species (ROS).

Case Studies

  • Antiproliferative Effects on Cancer Cells:
    A study investigated the effects of various substituted benzimidazole carboxamides, including derivatives similar to [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid. The results indicated that modifications at the phenyl ring significantly enhanced antiproliferative activity against MCF-7 cells, with some compounds achieving IC50 values as low as 1.2 µM .
  • Neuroprotective Potential:
    In neurobiology research, compounds related to this structure were tested for their ability to protect neuronal cells from amyloid-beta-induced toxicity. Results showed improvements in cell viability when treated with these compounds alongside amyloid-beta peptides, suggesting potential applications in Alzheimer's disease treatment .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester

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